molecular formula C4H5F3O3 B3024380 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 374-35-6

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No. B3024380
CAS RN: 374-35-6
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chemical compound with the molecular formula C4H5F3O3 . It is also known by other names such as 2-Hydroxy-2-(trifluoromethyl)propionic Acid and 3,3,3-Trifluoro-2-hydroxyisobutyric Acid .


Molecular Structure Analysis

The carboxyl group of this compound is nearly in plane with the C–OH moiety. The respective O═C–C–O (H) torsion angle was found to be only 5.5 (2)° .


Chemical Reactions Analysis

The enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 was found to act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 158.08 g/mol .

Scientific Research Applications

Enzyme-Catalyzed Synthesis

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has been studied for its application in enzyme-catalyzed synthesis. Strains like Shinella sp. R-6 and Arthrobacter sp. S-2 have shown selective hydrolysis activity, leading to the preparation of enantiomers of this compound. This demonstrates the potential of microbial catalysis in synthesizing optically pure forms of the compound, which is crucial in pharmaceutical manufacturing (Fuhshuku et al., 2014).

Crystal Structure Analysis

Research into the crystal structure of 3,3,3-trifluoro-2-hydroxypropanoic acid provides insights into its molecular arrangement and interactions. The understanding of its crystal structure can aid in developing new materials and pharmaceuticals (Gerber & Betz, 2013).

Biocatalytic Synthesis

The compound has been a focus in the field of biocatalysis, with specific bacteria like Burkholderia phytofirmans being identified for their ability to degrade related compounds and facilitate the synthesis of enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids. This type of research is fundamental in developing more sustainable and efficient chemical synthesis processes (Wu et al., 2017).

Amidase Substrate Specificity

Investigations into the substrate specificity of amidases from different bacteria, such as Klebsiella oxytoca, reveal that these enzymes can accept 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide as a substrate. This type of research aids in understanding enzymatic reactions and developing new biochemical processes (Shaw & Naughton, 2004).

Applications in Organic Synthesis

The compound is used as a precursor in various organic syntheses. For instance, its transformation into other fluorinated derivatives, as shown in the ethanolysis of perfluoro-(2-methyl-2H-azirine), illustrates its versatility in organic chemistry and material science (Banks et al., 1969).

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an enzyme known as amidase . Amidases are enzymes that catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . They play a crucial role in the metabolism of many organisms and are involved in various biological processes.

Mode of Action

The compound interacts with its target, the amidase enzyme, through a process known as kinetic resolution . In this process, the amidase enzyme acts on the compound, specifically on its amide form, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, to yield the optically pure form of the compound . This interaction results in the conversion of the amide form of the compound to its acid form .

Biochemical Pathways

The action of this compound involves the amidase-catalyzed hydrolysis pathway . This pathway leads to the production of the corresponding carboxylic acid and ammonia . The downstream effects of this pathway can include the synthesis of a number of fine chemicals and pharmaceuticals .

Pharmacokinetics

The compound’s interaction with amidase enzymes suggests that it may be metabolized in organisms that express these enzymes .

Result of Action

The result of the action of this compound is the production of optically pure forms of the compound . These forms are important chiral building blocks for a series of pharmaceuticals . For example, both enantiomers of the compound have been shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals, such as a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of the amidase enzyme that acts on the compound was found to be significantly increased in the presence of cobalt ions . Additionally, the amidase enzyme exhibited extreme thermostability, suggesting that the compound’s action, efficacy, and stability may be influenced by temperature .

Safety and Hazards

When handling 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, it is advised to prevent dispersion of dust and to wash hands and face thoroughly after handling. It is also recommended to use a closed system if possible and a local exhaust if dust or aerosol will be generated .

Future Directions

Enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids are important chiral building blocks for a series of pharmaceuticals. They can also be used for the synthesis of regular optical molecules and potential material applications .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921475
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
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Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374-35-6, 114715-77-4
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-35-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl
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Record name 114715-77-4
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Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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